molecular formula C20H24O4 B4983153 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No. B4983153
M. Wt: 328.4 g/mol
InChI Key: GELRUKKVHLOWML-UHFFFAOYSA-N
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Description

4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as Ipronal, is a chemical compound with potential applications in scientific research. This compound belongs to the family of benzaldehydes and has a molecular formula of C19H22O4. Ipronal is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform.

Mechanism of Action

The mechanism of action of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it is believed that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde acts by modulating the activity of ion channels in the brain. Specifically, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. By enhancing the activity of these receptors, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have several biochemical and physiological effects. Studies have demonstrated that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can increase the levels of antioxidants like glutathione in the brain. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to reduce the levels of inflammatory markers like TNF-alpha and IL-1beta. These effects suggest that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde may have potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and isolate. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde.

Future Directions

There are several future directions for research on 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is exploring the potential therapeutic applications of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in conditions characterized by oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde. Finally, further research is needed to fully understand the mechanism of action of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde and its effects on ion channels in the brain.
Conclusion
In conclusion, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound with potential applications in scientific research. Its anticonvulsant and neuroprotective properties make it a promising compound for studying conditions characterized by seizures and neuronal damage. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has the potential to be a valuable tool in the field of neuroscience.

Synthesis Methods

The synthesis of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 3-(4-isopropylphenoxy)propyl bromide in the presence of a base like potassium carbonate. The reaction takes place in an organic solvent like acetone or dimethylformamide (DMF) and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and recrystallization.

Scientific Research Applications

4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has potential applications in scientific research as it has been shown to have anticonvulsant and neuroprotective properties. Studies have demonstrated that 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde can reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to protect against neuronal damage caused by oxidative stress and inflammation.

properties

IUPAC Name

3-methoxy-4-[3-(4-propan-2-ylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-15(2)17-6-8-18(9-7-17)23-11-4-12-24-19-10-5-16(14-21)13-20(19)22-3/h5-10,13-15H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRUKKVHLOWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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